Computed Lipophilicity (XLogP3): Intermediate Value Between Methoxy and Trifluoromethoxy Congeners
The XLogP3 value of 2.6 for 1-[4-(difluoromethoxy)phenyl]piperidin-4-amine places it between the 4-methoxy analog (XLogP3 = 1.6, Δ = +1.0) and the 4-trifluoromethoxy analog (XLogP3 = 2.8, Δ = −0.2), as computed by the XLogP3 3.0 algorithm in PubChem [1]. This intermediate lipophilicity arises from the unique electronic character of the –OCF₂H group: the two fluorine atoms withdraw electron density (increasing polarity relative to –OCF₃) while the C–H bond retains partial hydrogen-bond donor capacity (absent in both –OCH₃ and –OCF₃) [2]. The OCF₂H group exhibits dynamic lipophilicity (πₓ ≈ +0.2–0.6), enabling the molecule to adapt its polarity in response to the local molecular environment [3].
OCH₃ analog: 1.6 (Δ +1.0)
OCF₃ analog: 2.8 (Δ −0.2)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem CID 43145907) |
| Comparator Or Baseline | 4-OCH₃ analog: XLogP3 = 1.6 (PubChem CID 24690205); 4-OCF₃ analog: XLogP3 = 2.8 (PubChem CID 24697815) |
| Quantified Difference | ΔXLogP3 = +1.0 vs –OCH₃; ΔXLogP3 = −0.2 vs –OCF₃ |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); values represent the octanol-water partition coefficient in the neutral form |
Why This Matters
The intermediate lipophilicity (XLogP3 = 2.6) positions this compound in an optimal logP window (1–3) for CNS permeability while avoiding the excessive lipophilicity (XLogP3 > 3) associated with promiscuous target binding and poor solubility, a profile not achievable with either the methoxy or trifluoromethoxy congener.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 43145907 (XLogP3 = 2.6), CID 24690205 (XLogP3 = 1.6), CID 24697815 (XLogP3 = 2.8). Computed by XLogP3 3.0. Retrieved May 10, 2026. View Source
- [2] Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(6), 356–360. doi:10.2533/chimia.2014.356 View Source
- [3] Lee, J. W., & Ngai, M.-Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 58(33), 11144–11170. (Describes dynamic lipophilicity of OCF₂H: πₓ ≈ +0.2–0.6). View Source
